molecular formula C22H24F6N4O2 B13435703 Sitagliptin impurity F

Sitagliptin impurity F

Numéro de catalogue: B13435703
Poids moléculaire: 490.4 g/mol
Clé InChI: KXZDIEYEXQRASS-ZIAGYGMSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C22H24F6N4O2

Poids moléculaire

490.4 g/mol

Nom IUPAC

(3R)-3-amino-N-[2-[[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]amino]ethyl]-4-(2,4,5-trifluorophenyl)butanamide

InChI

InChI=1S/C22H24F6N4O2/c23-15-9-19(27)17(25)5-11(15)3-13(29)7-21(33)31-1-2-32-22(34)8-14(30)4-12-6-18(26)20(28)10-16(12)24/h5-6,9-10,13-14H,1-4,7-8,29-30H2,(H,31,33)(H,32,34)/t13-,14-/m1/s1

Clé InChI

KXZDIEYEXQRASS-ZIAGYGMSSA-N

SMILES isomérique

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)NCCNC(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N)N

SMILES canonique

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)NCCNC(=O)CC(CC2=CC(=C(C=C2F)F)F)N)N

Origine du produit

United States

Description

Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs) and Drug Products

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical development and manufacturing. oceanicpharmachem.comcymitquimica.com Unwanted chemicals that remain in an API or formulation can arise from raw materials, synthetic side reactions, or degradation. adventchembio.com The presence of these impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of a medication. oceanicpharmachem.comcymitquimica.comaquigenbio.com Some impurities may have their own pharmacological effects, which could be toxic, carcinogenic, or otherwise harmful to the patient. oceanicpharmachem.comnih.gov

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities. aquigenbio.compharmaffiliates.com This process, known as impurity profiling, is mandatory to ensure that pharmaceutical products consistently meet high standards of quality and safety throughout their lifecycle. oceanicpharmachem.compharmaffiliates.com

Overview of Sitagliptin (B1680988) in Pharmaceutical Manufacturing

Sitagliptin is an orally administered anti-diabetic medication used for the treatment of type 2 diabetes. nih.govwikipedia.org It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. wikipedia.org Its mechanism of action involves inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones. wikipedia.orgfda.gov This leads to increased insulin (B600854) production and decreased glucagon (B607659) secretion by the pancreas, helping to regulate blood glucose levels. wikipedia.org

Developed by Merck & Co. and first approved by the FDA in 2006, Sitagliptin is available as a single-ingredient product (Januvia) and in combination with other drugs like metformin (B114582) (Janumet). nih.govwikipedia.org The synthesis of Sitagliptin is a multi-step process, typically involving the coupling of a β-amino acid fragment with a triazolopyrazine heterocycle. researchgate.net Ensuring the quality of the final Sitagliptin product requires diligent control over potential impurities that may arise during this complex synthesis. google.com

Classification and Origin of Impurities in Pharmaceutical Substances

Pharmaceutical impurities are broadly categorized by the ICH based on their chemical nature and origin. ganeshremedies.comveeprho.com The main classifications are:

Organic Impurities : These can be process-related or drug-related. They may include starting materials, by-products from unintended side reactions, intermediates that were not fully consumed in the synthesis, and degradation products that form during manufacturing or upon storage. ganeshremedies.compharmastate.academy

Inorganic Impurities : These are often derived from the manufacturing process and can include reagents, ligands, catalysts (like heavy metals), inorganic salts, and filter aids. ganeshremedies.comchemass.si

Residual Solvents : These are organic or inorganic liquids used during the synthesis or purification stages that are not completely removed by processing. ganeshremedies.compharmastate.academy

The source of an impurity is often characteristic of the specific synthetic route used in manufacturing. ganeshremedies.comveeprho.com Degradation impurities can also form when the drug substance is exposed to stress conditions such as light, heat, humidity, or changes in pH. veeprho.com

Specific Relevance of Sitagliptin Impurity F in Quality Assurance

This compound is a known process-related impurity associated with the synthesis of Sitagliptin. smolecule.com Its primary relevance in quality assurance is its use as a reference standard. smolecule.comaquigenbio.com In this role, it serves several key functions:

Quality Control : It is used in analytical testing to confirm the purity of Sitagliptin batches by ensuring that the level of this specific impurity is below a defined threshold. smolecule.com

Method Validation : It is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to separate and quantify impurities in the drug substance. aquigenbio.com

Stability Studies : Monitoring the levels of Impurity F under various storage conditions helps in assessing the long-term stability of Sitagliptin products. smolecule.com

By accurately identifying and quantifying this compound, pharmaceutical manufacturers can ensure their products comply with strict regulatory standards and maintain consistent quality. smolecule.com

Mechanistic Pathways of Sitagliptin Impurity F Formation

Elucidation of Synthetic Route-Related Formation Mechanisms

The synthesis of Sitagliptin (B1680988) is a complex multi-step process where the potential for impurity formation is inherent. Organic impurities can originate from starting materials, reagents, intermediates, by-products, and side reactions. nih.govchemwhat.com Sitagliptin Impurity F, with the chemical name (3R,3'R)-N,N'-(Ethane-1,2-diyl)bis(3-amino-4-(2,4,5-trifluorophenyl)butanamide), is a dimeric structure that suggests its formation involves the coupling of two Sitagliptin-related molecules. chemwhat.comsynzeal.comveeprho.comsmolecule.com

Precursor-Dependent Formation Pathways

The formation of this compound is likely linked to the presence of specific reactive precursors in the synthesis process. The primary building blocks of Sitagliptin are a β-amino acid derivative and a triazolopiperazine ring system. researchgate.net The key precursor implicated in the formation of Impurity F is likely related to the β-amino acid portion, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, or a reactive derivative thereof.

One plausible pathway involves the presence of a bifunctional linking agent, such as ethylenediamine (B42938) or a precursor that can generate it in situ, which could react with two molecules of the activated β-amino acid. This would lead to the formation of the characteristic ethane-1,2-diyl bridge of Impurity F.

Intermediate By-product Generation

During the synthesis of Sitagliptin, various intermediates are formed. nih.govresearchgate.net Side reactions involving these intermediates can lead to the generation of by-products that may subsequently contribute to the formation of Impurity F. For instance, if an intermediate with a leaving group is present, it could potentially react with a nucleophilic species that acts as a linker.

While direct evidence from the literature specifically detailing the formation of Impurity F as an intermediate by-product is scarce, the general principles of organic synthesis suggest that incomplete reactions or the presence of reactive impurities in starting materials could lead to the formation of such dimeric species.

Process-Related Side Reactions

The conditions employed during the synthesis, such as the choice of solvents, bases, and coupling reagents, can significantly influence the impurity profile. nih.govacs.org For example, the use of certain bases can promote side reactions like regio-isomerization, as seen in the formation of other Sitagliptin impurities. nih.govacs.org

A potential side reaction leading to Impurity F could be a transamidation reaction under specific temperature and pH conditions, where a primary amine group from a linking agent displaces the triazolopiperazine moiety from a Sitagliptin precursor or the final molecule itself, followed by a second reaction to form the dimer. Another possibility is the presence of a reactive impurity in one of the reagents that can facilitate the dimerization. For instance, an impurity in the coupling agent could lead to the unintended joining of two β-amino acid molecules via a linker.

Investigation of Degradation-Induced this compound Formation

Forced degradation studies are essential for identifying potential degradation products and pathways that can occur under various stress conditions, providing insights into the stability of the drug substance. ufrgs.brjocpr.com

Forced Degradation Studies and Conditions (Acidic, Alkaline, Oxidative, Photolytic, Thermal)

Sitagliptin has been subjected to a range of forced degradation conditions to assess its stability. ufrgs.brjocpr.comsci-hub.seresearchgate.netsci-hub.se While these studies have identified several degradation products, the explicit formation of this compound is not always directly reported. However, the conditions that lead to the degradation of the primary amine and amide functionalities in Sitagliptin could theoretically contribute to the formation of this dimeric impurity.

Under acidic hydrolysis (e.g., using 2.5M HCl at 60°C), Sitagliptin undergoes significant degradation, leading to the formation of at least two major degradation products. ufrgs.brresearchgate.net The primary sites of acid-catalyzed hydrolysis are the amide bonds. While the reported degradants are typically smaller molecules resulting from bond cleavage, it is conceivable that under certain conditions, a reaction between a partially degraded fragment and an intact Sitagliptin molecule or another fragment could occur.

Alkaline hydrolysis (e.g., using 0.1N NaOH) also leads to the degradation of Sitagliptin. psu.edusemanticscholar.org Similar to acidic conditions, amide bond hydrolysis is a key degradation pathway. The generation of reactive intermediates under basic conditions could potentially lead to condensation reactions forming dimeric impurities, although this is less commonly reported than simple hydrolysis.

Oxidative degradation , often studied using hydrogen peroxide (H₂O₂), can lead to various degradation products. psu.eduijpsr.com The primary amine group in Sitagliptin is susceptible to oxidation. The formation of reactive nitrogen species could potentially initiate a pathway leading to dimerization, although the more commonly observed products are oxidized monomers.

Photolytic and thermal degradation studies have also been performed. jocpr.comsci-hub.se While Sitagliptin is found to be relatively stable under certain photolytic and thermal stress conditions, significant degradation can be observed under more extreme conditions. jocpr.comsci-hub.se These conditions can provide the energy required to overcome activation barriers for less common reactions, which might include the formation of dimeric impurities.

The following table summarizes the conditions and observations from various forced degradation studies on Sitagliptin.

Stress ConditionReagent/ParametersObserved DegradationPotential Relevance to Impurity F Formation
Acidic Hydrolysis 2.5M HCl, 60°C ufrgs.brresearchgate.netSignificant degradation, formation of two major degradation products. ufrgs.brresearchgate.netHydrolysis of the amide bond could create reactive intermediates that may dimerize.
1M HCl, Room Temp sci-hub.se~80% degradation of Sitagliptin. sci-hub.se
Alkaline Hydrolysis 0.1N NaOH, 60°C psu.eduFormation of degradation products. psu.eduAmide bond cleavage under basic conditions could lead to reactive species.
0.1 M NaOH, Room Temp sci-hub.seSignificant degradation. sci-hub.se
Oxidative Degradation 10% H₂O₂, 60°C psu.eduFormation of degradation products. psu.eduOxidation of the primary amine could lead to reactive intermediates.
3% H₂O₂, Room Temp sci-hub.seDegradation observed. sci-hub.se
Photolytic Degradation UV light jocpr.comStable under some conditions, degradation under others. jocpr.comsci-hub.seHigh energy input could facilitate dimerization reactions.
Thermal Degradation Heat (e.g., 80°C) jocpr.comsci-hub.seStable under some conditions, degradation under others. jocpr.comsci-hub.seHigh temperatures can promote less favorable reaction pathways.

Identification of Catalytic Influences on Degradation

Synthesis and Structural Elucidation of Sitagliptin Impurity F

Development of Targeted Synthetic Routes for Reference Standard Preparation

The availability of pure reference standards is a prerequisite for the accurate identification and quantification of impurities in drug substances. The synthesis of Sitagliptin (B1680988) Impurity F is designed to produce a high-purity material suitable for use as a reference standard in analytical testing. smolecule.com

Chemical Reaction Design and Optimization

The chemical structure of Sitagliptin Impurity F, identified as (3R,3'R)-N,N'-(ethane-1,2-diyl)bis(3-amino-4-(2,4,5-trifluorophenyl)butanamide), dictates the synthetic strategy. synzeal.comchemicea.com The structure consists of two molecules of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (a key precursor to Sitagliptin, also known as Sitagliptin Acid Impurity) linked by an ethylenediamine (B42938) bridge. veeprho.comveeprho.com Therefore, the core of the synthesis is a double amide bond formation.

A plausible and efficient synthetic route involves the following key steps:

Starting Material Protection: The synthesis begins with a protected form of the amino acid precursor, typically (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (Boc-protected Sitagliptin acid). The use of a Boc protecting group is common in peptide synthesis to prevent the amine from undergoing unwanted side reactions. The synthesis of this chiral precursor can be achieved via methods like asymmetric hydrogenation. researchgate.net

Carboxylic Acid Activation: To facilitate amide bond formation, the carboxylic acid group of the Boc-protected precursor must be activated. Several modern coupling reagents can be employed for this purpose. Extensive screening of coupling agents, bases, and solvents is crucial for optimizing the reaction. acs.org Common activation methods include:

Carbodiimide Coupling: Using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). The use of EDC has been documented for forming amide bonds in the synthesis of other sitagliptin impurities. acs.org

Acid Chloride Formation: Converting the carboxylic acid to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent like tetrahydrofuran (B95107) (THF). This method is also utilized in the synthesis of related sitagliptin derivatives. acs.org

Amide Coupling Reaction: The activated acid is then reacted with ethylenediamine. Stoichiometry is critical in this step; a molar ratio of slightly more than two equivalents of the activated acid to one equivalent of ethylenediamine is used to ensure the formation of the desired N,N'-disubstituted product and drive the reaction to completion. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at controlled temperatures, often starting at 0 °C and gradually warming to room temperature. nih.govgoogle.com

Deprotection: The final step is the removal of the Boc protecting groups from the two amine functionalities. This is achieved under acidic conditions, most commonly by treating the coupled product with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in a solvent like 1,4-dioxane.

Optimization of this process involves fine-tuning reaction conditions such as temperature, reaction time, and the choice of base (e.g., triethylamine, N-methylmorpholine) to maximize yield and purity while minimizing side-product formation. nih.gov

Isolation and Purification Methodologies

Following the synthesis, a robust isolation and purification protocol is necessary to obtain this compound with the high purity required for a reference standard.

Workup: The reaction mixture first undergoes a standard aqueous workup. This involves washing the organic solution with a mild acid, a mild base (like sodium bicarbonate solution), and brine to remove unreacted starting materials, coupling reagents, and water-soluble byproducts. The organic phase is then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.

Chromatography: The primary purification technique is flash column chromatography over silica (B1680970) gel. A gradient elution system, for instance, using a mixture of methanol (B129727) and dichloromethane or ethyl acetate (B1210297) and hexanes, is employed to separate the desired product from any remaining impurities or mono-substituted byproducts. nih.gov

Final Purity Assessment and Crystallization: The purity of the isolated fractions is assessed using High-Performance Liquid Chromatography (HPLC). researchgate.netijpsr.com HPLC methods developed for sitagliptin often use a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724), with detection by UV absorbance. acs.orgmdpi.com Fractions meeting the purity specification are combined, and the solvent is removed under reduced pressure. The resulting solid or oil may be further purified by crystallization or precipitation from a suitable solvent system to yield the final high-purity reference standard.

Advanced Spectroscopic and Spectrometric Elucidation

The unequivocal confirmation of the structure of the synthesized this compound is accomplished through a combination of advanced spectroscopic and spectrometric techniques. This characterization is vital for its validation as a reference standard. smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. acs.org For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be used.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all key structural motifs. Due to the molecule's symmetry, the signals for the two identical halves would be equivalent.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton Type | Predicted Chemical Shift (δ, ppm) & Multiplicity | | Aromatic C-H | 6.9 – 7.5 (multiplets, 2H per ring) | | Amide N-H | 7.5 – 8.5 (broad triplet or multiplet) | | Aliphatic CH (chiral center) | ~4.0 – 4.5 (multiplet) | | Aliphatic CH₂ (adjacent to phenyl) | ~2.8 – 3.2 (doublet of doublets) | | Aliphatic CH₂ (adjacent to carbonyl) | ~2.4 – 2.7 (doublet) | | Ethylenediamine CH₂-CH₂ | ~3.2 – 3.6 (multiplet) | | Primary Amine NH₂ | 1.5 - 2.5 (broad singlet, exchangeable with D₂O) |

¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon skeleton, including the carbonyl group and the fluorinated aromatic ring.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Type | Predicted Chemical Shift (δ, ppm) | | Amide Carbonyl (C=O) | ~170 – 175 | | Aromatic C-F | 145 – 158 (with large C-F coupling constants) | | Aromatic C-H | 105 – 125 (with smaller C-F coupling constants) | | Aliphatic CH (chiral center) | ~50 – 55 | | Ethylenediamine CH₂ | ~38 – 42 | | Aliphatic CH₂ | ~35 – 45 |

¹⁹F NMR Spectroscopy: Given the three fluorine atoms on each phenyl ring, ¹⁹F NMR is a highly specific technique for characterization. It would show three distinct signals for the three non-equivalent fluorine atoms, with characteristic coupling patterns between them. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is used to determine the exact mass of the molecule with high precision, which in turn confirms its elemental composition. For this compound, Electrospray Ionization (ESI) is the typical ionization method. nih.gov The analysis would be expected to show a prominent protonated molecular ion [M+H]⁺.

| High-Resolution Mass Spectrometry Data for this compound | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₂₂H₂₄F₆N₄O₂ nih.gov | | Monoisotopic Mass | 490.1807 g/mol | | Ionization Mode | ESI+ | | Observed Ion | [M+H]⁺ | | Calculated Exact Mass for [C₂₂H₂₅F₆N₄O₂]⁺ | 491.1882 | | Expected Result | The measured m/z value would match the calculated exact mass to within a few parts per million (ppm), confirming the molecular formula. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would provide clear evidence for its key structural features.

| Key Infrared (IR) Spectroscopy Absorption Bands for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber Range (cm⁻¹) | | N-H Stretch (Primary Amine & Secondary Amide) | 3200 – 3400 (broad) | | C-H Stretch (Aromatic & Aliphatic) | 2850 – 3100 | | C=O Stretch (Amide I Band) | 1640 – 1680 (strong) mdpi.com | | N-H Bend (Amide II Band) | 1520 – 1570 | | C-F Stretch (Aryl-Fluoride) | 1100 – 1250 (strong) mdpi.com |

The combination of these analytical techniques provides a comprehensive and unambiguous structural confirmation of the synthesized this compound, validating its use as a high-purity reference standard for pharmaceutical quality control.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing chromophoric structures within a molecule. In this compound, which is chemically identified as (3R,3'R)-N,N'-(ethane-1,2-diyl)bis(3-amino-4-(2,4,5-trifluorophenyl)butanamide), the primary chromophore responsible for UV absorption is the 2,4,5-trifluorophenyl group. The aromatic ring and its fluorine substituents constitute the system that absorbs light in the UV region.

While specific UV-Vis spectral data for the isolated Impurity F is not extensively published, the analysis of Sitagliptin and its related compounds provides a strong indication of its characteristic absorption. Analytical methods developed for Sitagliptin consistently utilize a detection wavelength in the range of 267-268 nm. researchgate.netukaazpublications.comresearchgate.net This specific wavelength is selected because it corresponds to a significant absorbance maximum (λmax) for the trifluorophenyl chromophore, allowing for high sensitivity during analysis. ukaazpublications.comresearchgate.net Therefore, it is established that this compound would exhibit a similar λmax due to the presence of two identical 2,4,5-trifluorophenyl chromophores in its structure. The parent molecule, Sitagliptin, contains chromophores that absorb at wavelengths greater than 290 nm, which can make it susceptible to direct photolysis. nih.gov

Table 1: UV-Vis Spectroscopic Data for Sitagliptin and Related Compounds

Compound Chromophore Typical λmax (nm) Solvent/Medium
Sitagliptin 2,4,5-Trifluorophenyl 267 Water

This table is generated based on data from analytical methods for Sitagliptin. ukaazpublications.com

Chromatographic Purity Assessment and Confirmation

The purity of this compound, like any pharmaceutical reference standard, is critical and is primarily assessed using chromatographic techniques, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) being the most prevalent method. ijrpr.comtheaspd.com The development of a stability-indicating RP-HPLC method is essential to separate the main compound from any potential degradants or other related substances, ensuring an accurate purity value. jocpr.com

The assessment involves injecting a solution of the impurity into an HPLC system and analyzing the resulting chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected. Method specificity is confirmed by ensuring that there is no interference from blank injections or known related substances at the retention time of the Impurity F peak. ijrpr.com

Confirmation of the impurity's identity and purity is achieved through hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). scispace.comnih.gov LC-MS analysis provides not only the retention time from the chromatography but also the mass-to-charge ratio (m/z) of the molecule, which confirms its molecular weight and elemental composition. scispace.com For comprehensive characterization, techniques such as LC-MS/MS are employed to fragment the molecule and analyze its constituent parts, providing unequivocal structural confirmation. rsc.orgresearchgate.net The presence of an impurity in a sample can be definitively confirmed by co-injecting the sample with a certified reference standard of the impurity and observing a single, co-eluting peak with a matching retention time.

Validation of the analytical method as per International Council for Harmonisation (ICH) guidelines is mandatory, covering parameters such as linearity, accuracy, precision, and robustness to ensure the reliability of the purity assessment. theaspd.comjocpr.com

Table 2: Example RP-HPLC Gradient Program for Sitagliptin Impurity Analysis

Time (minutes) Mobile Phase A (%) Mobile Phase B (%)
0 90 10
5 60 40
10 50 50

This table illustrates a sample gradient elution used for separating Sitagliptin and its degradation-related impurities. Mobile Phase A could be an aqueous buffer (e.g., pH 4.5 buffer with acetonitrile), and Mobile Phase B could be an organic mixture (e.g., methanol and acetonitrile). ijrpr.com

Analytical Methodologies for Detection and Quantification of Sitagliptin Impurity F

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Sitagliptin (B1680988) and its impurities. amazonaws.com The development of a robust and sensitive HPLC method is crucial for ensuring the quality control of Sitagliptin. smolecule.com

Stationary Phase and Column Chemistry Selection

The selection of an appropriate stationary phase and column is fundamental to achieving successful chromatographic separation of Sitagliptin from its impurities, including Impurity F. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode of separation. ijrpr.com

C18 columns are frequently utilized as the stationary phase for the analysis of Sitagliptin and its impurities. ijrpr.comjocpr.com For instance, a Symmetry shield C18 column (150mm x 4.6mm, 3.5µm) has been successfully used to separate Sitagliptin from its degradation products and synthetic impurities. jocpr.com Another study employed a Kromasil C18 column (4.6 × 250 mm, 5.0µm) for the separation of various impurities. ijrpr.com In some cases, to achieve better separation and resolution, other column chemistries are explored. An XBridgeTM Phenyl column (250 mm x 4.6 mm i.d., 5 μm) has also been used for the quantitative determination of Sitagliptin and its organic impurities. researchgate.net

The choice of column is often determined by the specific impurities being targeted and the complexity of the sample matrix. For instance, initial trials using a Symmetry shield RP-18 column resulted in the co-elution of three impurities with the main Sitagliptin peak. jocpr.com This highlights the iterative nature of column selection in method development to achieve the desired specificity.

Table 1: Examples of HPLC Columns Used in Sitagliptin Impurity Analysis

Column NameDimensionsParticle SizeApplication
Symmetry shield C18150mm x 4.6mm3.5µmSeparation of Sitagliptin from degradation products and impurities. jocpr.com
Kromasil C184.6mm x 250mm5.0µmSeparation of multiple Sitagliptin impurities. ijrpr.com
Waters Cosmosil C18250mm x 4.6mm5µmSeparation of degradation-related impurities. ijpsr.com
XBridgeTM Phenyl250mm x 4.6mm5µmQuantitative determination of organic impurities. researchgate.net

Mobile Phase Composition and Gradient Elution Optimization

The composition of the mobile phase plays a critical role in the retention and elution of analytes. A typical mobile phase for RP-HPLC consists of an aqueous component and an organic modifier.

Several studies have detailed the optimization of mobile phase composition for Sitagliptin impurity analysis. One method utilized a mixture of 0.3% perchloric acid and methanol (B129727) (70:30, v/v) for successful separation. jocpr.com Another approach employed a gradient elution with a mobile phase consisting of 5mM ammonium (B1175870) acetate (B1210297) and methanol. ijpsr.com A gradient separation was also achieved using a mobile phase comprised of a pH 4.5 buffer and acetonitrile (B52724) for mobile phase A, and a mixture of methanol and acetonitrile for mobile phase B. ijrpr.com

The pH of the aqueous portion of the mobile phase is a crucial parameter, as it affects the ionization state of the analytes and thus their retention on a reversed-phase column. Buffers such as phosphate (B84403) and perchlorate (B79767) with varying pH levels (from 2 to 6) have been investigated to optimize separation. ijpsr.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to resolve complex mixtures of impurities with varying polarities.

Table 2: Examples of Mobile Phase Compositions for Sitagliptin Impurity Analysis

Aqueous PhaseOrganic Modifier(s)Elution Mode
0.3% Perchloric AcidMethanolIsocratic (70:30, v/v) jocpr.com
5mM Ammonium AcetateMethanolGradient ijpsr.com
pH 4.5 BufferAcetonitrile, MethanolGradient ijrpr.com
0.05% Aqueous Formic AcidAcetonitrileIsocratic (60:40, v/v) researchgate.net

Detector Parameter Optimization (e.g., Wavelength, Sensitivity)

UV detection is commonly used for the analysis of Sitagliptin and its impurities. ijrpr.comjocpr.comijpsr.com The selection of an appropriate detection wavelength is critical for achieving optimal sensitivity and specificity. The wavelength is typically chosen based on the UV absorbance maxima of the analytes.

For the analysis of Sitagliptin and its impurities, detection wavelengths are often set in the range of 207 nm to 268 nm. For example, a wavelength of 266 nm was used in one method, jocpr.com while another employed 210 nm. ijrpr.com A photodiode array (PDA) detector is often preferred as it can acquire spectra across a range of wavelengths, which is useful for peak purity assessment and method development. ijrpr.com The sensitivity of the method, including the limit of detection (LOD) and limit of quantification (LOQ), is determined as part of the method validation process to ensure that trace-level impurities can be accurately measured.

Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are attributed to the use of columns with smaller particle sizes (typically less than 2 µm).

A stability-indicating UHPLC assay method has been developed for the simultaneous quantification of Sitagliptin and Metformin (B114582). sciensage.info This method utilized a UPLC BEH C18 column (150 mm x 2.1 mm, 1.7 µm particle size). sciensage.info The mobile phase consisted of acetonitrile and potassium dihydrogen orthophosphate buffer (pH 3.0), and detection was performed at 267 nm. sciensage.info The retention time for Sitagliptin was found to be approximately 1.903 minutes, demonstrating the high throughput capability of UHPLC. sciensage.info

For the analysis of highly potent impurities, such as nitrosamines, UHPLC coupled with mass spectrometry (UHPLC-MS/MS) provides the necessary sensitivity and selectivity. mdpi.comnih.gov One such method for a nitroso impurity in Sitagliptin used a Kromasil-100 C18 column (100 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.12% formic acid in water and methanol. mdpi.comnih.gov This method achieved a limit of detection (LOD) of 0.002 ppm and a limit of quantification (LOQ) of 0.005 ppm, highlighting the exceptional sensitivity of this technique. mdpi.comnih.gov

Gas Chromatography (GC) Methodologies for Volatile Impurities

While liquid chromatography is the predominant technique for analyzing non-volatile impurities like Sitagliptin Impurity F, Gas Chromatography (GC) is essential for the detection of volatile and semi-volatile impurities. In the context of Sitagliptin analysis, GC has been particularly relevant for the control of certain process-related impurities and potential contaminants.

In some cases, unexpected impurities have been detected during the manufacturing process of the active substance. For instance, an unexpected impurity was found to co-elute with another routinely controlled impurity when using a specific GC method. europa.eu This underscores the importance of method specificity in GC analysis.

For the determination of Sitagliptin in biological matrices like human urine, a GC-Mass Spectrometry (GC-MS) method has been developed. researchgate.net This method involves a derivatization step using N-methyl-trimethylsilyltrifluoroacetamide to convert Sitagliptin into a more volatile N-TMS amine derivative, making it suitable for GC analysis. researchgate.net While this application is for the parent drug in a biological matrix, the principle of derivatization to enhance volatility can be applied to certain impurities if they possess suitable functional groups.

Hyphenated Techniques for Enhanced Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools for impurity profiling and characterization. amazonaws.comglobalresearchonline.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the identification and quantification of Sitagliptin impurities. ijpsr.com These techniques provide molecular weight information and structural details of the impurities, which is crucial for their identification. For instance, LC-MS has been instrumental in characterizing degradation-related impurities of Sitagliptin. ijpsr.com

A highly sensitive and reproducible UHPLC-MS/MS method was developed for the quantification of a potential genotoxic nitroso impurity in Sitagliptin. mdpi.com Attempts to use HPLC and GC-MS/MS for this particular impurity were found to be unacceptable due to poor results or lack of response, demonstrating the superiority of the hyphenated UHPLC-MS/MS technique for this specific analytical challenge. mdpi.com

The combination of different analytical techniques provides a comprehensive approach to impurity analysis. For example, impurities identified and characterized by LC-MS, FTIR, and NMR can then be quantified using a validated RP-HPLC method. ijpsr.com This integrated approach ensures that impurities are not only detected and quantified but also structurally elucidated, which is a critical aspect of pharmaceutical quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS), has emerged as the preferred technique for the determination of this compound at trace levels. nih.govmdpi.com This method offers high sensitivity and specificity, which are crucial for quantifying this impurity at the parts-per-million (ppm) level. mdpi.com

Several studies have detailed the development and validation of LC-MS methods for this purpose. A common approach involves using a C18 reversed-phase column for chromatographic separation. nih.govrsc.org The mobile phase typically consists of an aqueous component with a modifier like formic acid to improve ionization and an organic solvent such as methanol or acetonitrile in a gradient elution mode. nih.govrsc.org A column temperature of around 40-50°C is often maintained to ensure effective separation of the impurity from the active pharmaceutical ingredient (API), sitagliptin, and other components like metformin in combination drug products. labrulez.comnih.gov

Quantification is generally performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. labrulez.comrsc.org The specific precursor-to-product ion transitions for this compound are monitored to ensure accurate identification and quantification.

Table 1: Example of LC-MS Method Parameters for this compound Analysis

Parameter Condition
Instrument Agilent 1290 Infinity II LC with 6475 Triple Quadrupole MS labrulez.com
Column Kromasil-100, C18 (100 mm × 4.6 mm, 3.5 µm) nih.gov
Mobile Phase A 0.12% Formic acid in water nih.gov
Mobile Phase B Methanol nih.gov
Flow Rate 0.6 mL/min nih.gov
Column Temperature 40°C nih.gov
Injection Volume 40 µL nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive rsc.org
Detection Mode Multiple Reaction Monitoring (MRM) labrulez.com

This table presents a compilation of typical parameters from various published methods and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Profiling

While LC-MS is the predominant technique for the analysis of this compound, gas chromatography-mass spectrometry (GC-MS) has also been explored. jetir.org However, research indicates that for quantifying this specific nitrosamine (B1359907) impurity at the required low levels, GC-MS/MS methods were found to be less suitable or resulted in poor outcomes compared to LC-MS/MS. mdpi.com In some development trials, GC-MS/MS with an electron ionization (EI) source was considered but ultimately deemed unacceptable for this particular application. mdpi.com

For the analysis of sitagliptin itself in biological matrices like human urine, a GC-MS method has been successfully developed and validated. This method involved derivatization of sitagliptin with N-methyl-trimethylsilyltrifluoroacetamide prior to analysis. nih.gov While this demonstrates the applicability of GC-MS for sitagliptin-related compounds, its use for the direct, sensitive quantification of the non-volatile and thermally labile this compound in pharmaceutical ingredients and products is not the preferred approach. mdpi.comedqm.eu

Method Validation Parameters According to International Guidelines

The validation of analytical methods for this compound is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the results. nih.govmdpi.com The validation process encompasses several key parameters.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and excipients. jocpr.com For this compound, specificity is demonstrated by showing that there is no interference from the blank, the sitagliptin API, or other related substances at the retention time of the impurity. nih.govmdpi.com This is typically achieved by injecting individual solutions of the impurity, the API, and a blank, as well as a spiked sample containing all components. nih.gov The absence of any interfering peaks in the blank chromatogram at the retention time of this compound confirms the method's specificity. mdpi.com

Linearity and Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. scielo.br For this compound, linearity is established by preparing a series of solutions at different concentrations, typically from the limit of quantification (LOQ) up to 200% of the specified limit. nih.gov The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable, indicating a strong linear relationship. nih.govrsc.org

Table 2: Linearity Data for this compound Quantification

Study Linearity Range Correlation Coefficient (R²)
UHPLC-MS/MS Method nih.gov 0.005 ppm to 0.06 ppm > 0.99
LC-MS/MS Method rsc.org 0.098 ppm to 0.925 ppm > 0.998
LC/TQ Method labrulez.com 0.04 ng/mL to 1.3 ng/mL > 0.99

This table summarizes linearity findings from different research articles.

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix at different concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specification level). nih.govmdpi.com The percentage recovery is then calculated. For this compound, recovery values are typically expected to be within 80% to 120%. nih.govrsc.org

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) is assessed by analyzing multiple replicates of a sample on the same day, under the same conditions. scielo.br Intermediate precision is determined by repeating the analysis on different days, with different analysts, or on different equipment. scispace.com For this compound, the acceptance criterion for precision is often an RSD of less than 5.0% at the limit of quantitation. labrulez.com

Table 3: Accuracy and Precision Data for this compound Analysis

Parameter Acceptance Criteria Typical Result
Accuracy (% Recovery) 80% - 120% nih.gov Within acceptable range nih.govrsc.org
Precision (Repeatability) RSD ≤ 2.0% smolecule.com < 5.0% at LOQ labrulez.com
Intermediate Precision RSD ≤ 3.0% smolecule.com Within acceptable limits scispace.com

This table presents typical validation parameters and results based on published data.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com These are often determined based on the signal-to-noise (S/N) ratio, with an S/N of 3 typically used for LOD and 10 for LOQ. scispace.com For the analysis of the potentially genotoxic this compound, achieving very low LOD and LOQ values is critical.

Table 4: LOD and LOQ Values for this compound

Method LOD LOQ
UHPLC-MS/MS Method nih.gov 0.002 ppm 0.005 ppm
Agilent 6475 LC/TQ labrulez.com 0.008 ng/mL 0.088 ng/mL
LC-MS/MS Method rsc.org - 0.098 ppm (as 0.98 ng/mL)

This table shows the high sensitivity achieved by different LC-MS methods.

Robustness and Ruggedness Studies

Robustness and ruggedness are essential validation parameters that demonstrate the reliability of an analytical method under various conditions. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses its reproducibility under different environmental or operational conditions.

Robustness Studies:

Robustness is typically evaluated by intentionally varying critical method parameters and observing the effect on the analytical results. For the analysis of Sitagliptin and its impurities, several studies have demonstrated the robustness of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods. nih.govijpsr.com

Key parameters that are often varied during robustness testing include:

Flow rate of the mobile phase: Studies have shown that altering the flow rate by ±0.1 mL/min or ±10% does not significantly impact the resolution and quantification of Sitagliptin and its impurities. ijpsr.comscispace.com For instance, in one UPLC method, the flow rate was varied from 0.18 to 0.22 mL/min from a nominal rate of 0.20 mL/min without compromising the method's performance. nih.gov

Column temperature: The effect of temperature on the separation is also investigated. Variations of ±2°C to ±5°C from the set temperature (e.g., 25°C or 30°C) have been shown to have a negligible effect on the results. nih.govijpsr.com

Mobile phase composition and pH: The percentage of organic modifier in the mobile phase and the pH of the buffer are critical for achieving adequate separation. Robustness studies involve slight adjustments to these parameters. For example, the percentage of the organic component (e.g., acetonitrile or methanol) might be varied by ±2% to ±10%, and the pH of the mobile phase buffer might be altered by ±0.2 units. nih.govscispace.comjocpr.com

The results of these variations are typically assessed by monitoring parameters such as the resolution between peaks, tailing factor, and the relative standard deviation (RSD) of the results. In a validated method for a 7-nitroso impurity in Sitagliptin, the percentage difference in impurity content between the standard method and the robustness study conditions was less than 10%, and the retention time variation was within 0.5 minutes, indicating a robust method. nih.gov

Interactive Data Table: Example of Robustness Study Parameters and Acceptance Criteria

ParameterVariationAcceptance Criteria
Flow Rate ± 0.1 mL/minResolution between peaks > 2.0, Tailing factor < 1.5
Column Temp. ± 5 °C%RSD of assay < 2.0%
Mobile Phase pH ± 0.2 unitsNo significant change in retention times
Organic Phase ± 2%Peak purity > 0.999

Ruggedness Studies:

Ruggedness, also known as intermediate precision, is determined by having the analysis performed by different analysts, on different instruments, and on different days. scispace.com This ensures that the method is transferable and will produce consistent results in various laboratory settings. For Sitagliptin impurity analysis, ruggedness is often demonstrated by showing that the RSD of the assay results between different analysts or instruments is within acceptable limits, typically less than 2.0%. scispace.comcore.ac.uk

Development of Stability-Indicating Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of a SIAM is a crucial part of drug development and is required by regulatory agencies to ensure the stability and shelf-life of a drug product.

The development of a SIAM for Sitagliptin and its impurities, including Impurity F, typically involves forced degradation studies. In these studies, the drug substance is subjected to various stress conditions to generate potential degradation products. ijpsr.comjocpr.com These conditions often include:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl, 1M HCl, 2.5M HCl) and bases (e.g., 0.1 N NaOH, 1M NaOH) at elevated temperatures. nih.govjocpr.comufrgs.br Significant degradation of Sitagliptin has been observed under both acidic and basic conditions. ufrgs.brsci-hub.se

Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂). nih.govijpsr.comsci-hub.se

Thermal Degradation: Heating the drug substance at high temperatures (e.g., 105°C). nih.gov

Photolytic Degradation: Exposing the drug substance to UV and visible light. nih.govsci-hub.se

Following forced degradation, the resulting mixtures are analyzed by a suitable chromatographic method, most commonly RP-HPLC or UPLC with UV or mass spectrometric detection. ijpsr.comjocpr.comsci-hub.se The primary goal is to develop a method that can effectively separate the main peak of Sitagliptin from all the degradation products and process-related impurities. jocpr.com

The specificity of the method is a key validation parameter, demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. jocpr.com This is confirmed by checking the peak purity of the Sitagliptin peak using a photodiode array (PDA) detector, which should indicate that the peak is homogenous and not co-eluting with any other substance. jocpr.comufrgs.br

Several stability-indicating HPLC and UPLC methods have been reported for Sitagliptin. jocpr.comeurjchem.comresearchgate.net These methods are capable of separating Sitagliptin from its known impurities and degradation products formed under various stress conditions. jocpr.comeurjchem.com For example, one HPLC method utilized a C18 column with a mobile phase of 0.3% perchloric acid and methanol (70:30, v/v) to successfully separate Sitagliptin from its degradation products. jocpr.com Another UPLC-MS/MS method was developed for the sensitive quantification of a 7-nitroso impurity, a potential genotoxic impurity in Sitagliptin. mdpi.com

Interactive Data Table: Summary of Forced Degradation Studies for Sitagliptin

Stress ConditionReagent/ConditionObservation
Acid Hydrolysis 0.1 N HClDegradation observed
Base Hydrolysis 0.1 N NaOHSignificant degradation
Oxidation 3% H₂O₂Degradation observed
Thermal 105 °C for 48hStable
Photolytic UV light for 10 daysStable

The validation of these stability-indicating methods is performed according to the International Council for Harmonisation (ICH) guidelines and includes parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). jocpr.commdpi.com

Regulatory Landscape and Compliance for Pharmaceutical Impurities

International Conference on Harmonisation (ICH) Guidelines Framework

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are a cornerstone of pharmaceutical development and are widely adopted globally. For an impurity like Sitagliptin (B1680988) impurity F, a number of these guidelines would be pertinent to its control and regulation.

ICH Q3A: Impurities in New Drug Substances

The ICH Q3A guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. researchgate.neteuropa.eu It establishes thresholds at which impurities must be reported, identified, and qualified based on the maximum daily dose of the drug substance. europa.eu

Key Thresholds in ICH Q3A:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total daily intake (whichever is lower)0.15% or 1.0 mg per day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

For Sitagliptin impurity F, which has the chemical name (3R,3'R)-N,N'-(Ethane-1,2-diyl)bis(3-amino-4-(2,4,5-trifluorophenyl)butanamide), its presence in the Sitagliptin drug substance would be monitored and controlled based on these thresholds. acs.orgpharmaffiliates.comsmolecule.comsimsonpharma.com If its level exceeds the identification threshold, analytical procedures such as spectroscopy and chromatography would be necessary to determine its structure. synthinkchemicals.com Should it surpass the qualification threshold, studies to justify its safety would be required. researchgate.net

ICH Q3B: Impurities in New Drug Products

Complementing ICH Q3A, the Q3B guideline addresses impurities in new drug products. It focuses on degradation products that may form during the manufacturing of the dosage form or during storage. glppharmastandards.com The thresholds for reporting, identification, and qualification of degradation products in drug products are also based on the maximum daily dose.

Key Thresholds in ICH Q3B:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg1.0%1.0% or 50 µg TDI (whichever is lower)1.5% or 100 µg TDI (whichever is lower)
10 mg - 100 mg0.5%0.5% or 200 µg TDI (whichever is lower)1.0% or 300 µg TDI (whichever is lower)
> 100 mg - 2 g0.2%0.2% or 3 mg TDI (whichever is lower)0.5% or 5 mg TDI (whichever is lower)
> 2 g0.1%0.1%0.2%

If this compound were to be a degradation product in a Sitagliptin-containing tablet, its levels would be controlled according to these thresholds.

ICH Q1A: Stability Testing of New Drug Substances and Products

The stability of a drug substance and product over time is a critical quality attribute. ICH Q1A provides guidance on how to conduct stability testing to establish a re-test period for the drug substance and a shelf life for the drug product. nih.gov These studies are essential for identifying and monitoring degradation products like this compound that may appear over time under various environmental conditions (e.g., temperature, humidity, and light).

ICH Q2: Validation of Analytical Procedures

To accurately quantify impurities like this compound, the analytical methods used must be validated. ICH Q2 provides guidance on the validation of analytical procedures, ensuring they are suitable for their intended purpose. nih.gov This includes demonstrating specificity, linearity, accuracy, precision, and robustness of the method. For impurities, the validation must also include the limit of detection (LOD) and limit of quantitation (LOQ).

ICH Q3D: Elemental Impurities

While this compound is an organic impurity, the broader context of impurity control also includes elemental impurities. ICH Q3D establishes a risk-based approach to control elemental impurities in drug products. nih.gov This guideline sets permitted daily exposures (PDEs) for 24 elemental impurities.

ICH M7: Genotoxic Impurities Assessment

A critical concern for any impurity is its potential to cause genetic mutations, which could lead to cancer. ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. nih.gov This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which for most mutagenic impurities is set at 1.5 µ g/day . For an impurity like this compound, a computational toxicology assessment using (Q)SAR models would be conducted to predict its mutagenic potential. If the prediction is positive or equivocal, further testing, such as an Ames test, would be required to determine if it is a mutagenic impurity. While some research has been conducted on the genotoxic effects of Sitagliptin itself, specific data on the genotoxicity of this compound is not widely available in the public domain.

Pharmacopoeial Monographs and Standards for Sitagliptin and its Impurities

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring their quality, safety, and efficacy. Major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), establish standards for the purity of sitagliptin and its associated impurities. These monographs provide detailed analytical procedures and acceptance criteria for specified, unspecified, and total impurities.

While these pharmacopoeias list several known impurities of sitagliptin, it is important to note that "this compound" is not currently listed as a specified impurity in the monographs for sitagliptin drug substance or its formulated products in the USP, EP, or JP. Impurities listed in pharmacopoeias are typically those that are commonly found in the manufacturing process or as degradation products and are considered to be of significant interest from a quality and safety perspective.

The absence of this compound from these official compendia suggests that it may be a non-pharmacopoeial impurity. Such impurities can arise from various sources, including:

Process-related impurities: These are specific to a particular synthetic route and may not be present in the manufacturing processes of other producers.

Degradation products: These may form under specific storage or stress conditions that are not typically encountered.

New impurities: A previously undetected impurity that may be identified with the use of more sensitive analytical techniques.

Even though this compound is not explicitly named in the pharmacopoeias, the general monographs for pharmaceutical substances and the specific monographs for sitagliptin provide a framework for its control. This framework includes limits for unspecified impurities and total impurities. Therefore, any non-pharmacopoeial impurity like this compound would need to be controlled within these general limits.

The following table summarizes the status of this compound in major pharmacopoeias:

PharmacopoeiaStatus of this compoundGeneral Impurity Control
United States Pharmacopeia (USP) Not listed as a specified impurity in the sitagliptin monograph.The monograph for sitagliptin tablets includes acceptance criteria for unspecified degradation products and total degradation products. toref-standards.com
European Pharmacopoeia (EP) Not listed as a specified impurity in the sitagliptin monograph.The EP monograph for sitagliptin phosphate (B84403) monohydrate includes tests for related substances, with limits for unspecified impurities and total impurities.
Japanese Pharmacopoeia (JP) Not listed as a specified impurity in the sitagliptin monograph.The JP provides general chapters on the control of impurities in drug substances and products, which would be applicable to non-listed impurities.

Strategies for Regulatory Submission and Approval Regarding Impurity F

The regulatory submission and approval process for a pharmaceutical product requires a comprehensive evaluation of all impurities, including those not listed in major pharmacopoeias, such as this compound. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines, primarily ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products, that provide a framework for the control, identification, and qualification of impurities. ich.orgich.orgeuropa.eueuropa.eu

For a non-pharmacopoeial impurity like this compound, a manufacturer would need to develop a robust control strategy and provide a thorough justification for its acceptance criteria in their regulatory filings to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Key strategies for the regulatory submission and approval concerning Impurity F would include:

Characterization and Identification: The first step is the unambiguous structural elucidation of the impurity. Modern analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are employed for this purpose. The chemical name for this compound is (3R,3'R)-N,N'-(Ethane-1,2-diyl)bis(3-amino-4-(2,4,5-trifluorophenyl)butanamide).

Justification of Specifications: A rationale for the proposed acceptance criteria for Impurity F must be provided. fda.gov This justification is typically based on a combination of factors, including:

Batch Analysis Data: Data from multiple batches of the drug substance manufactured by the proposed commercial process are analyzed to determine the typical and maximum observed levels of the impurity. fda.gov

Stability Studies: The potential for the impurity to form or increase during storage is assessed through comprehensive stability studies under various conditions. fda.gov

Process Capability: The ability of the manufacturing process to consistently control the impurity at or below the proposed limit is demonstrated. pharmtech.com

Qualification of the Impurity: If the level of Impurity F exceeds the identification threshold defined by ICH guidelines, it must be qualified. ich.orgveeprho.com Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level. ich.orgveeprho.com Strategies for qualification include:

Literature Review: A thorough search of scientific literature to determine if the impurity has been previously studied and if toxicological data are available.

Metabolite Data: If the impurity is also a significant metabolite of the drug substance in humans or animals, it is generally considered qualified. fda.gov

Toxicological Studies: If sufficient data are not available, specific toxicological studies on the isolated impurity may be required to demonstrate its safety at the proposed acceptance criterion. veeprho.com These studies can range from in vitro genotoxicity assays to in vivo general toxicity studies. veeprho.com

The following table outlines the general ICH thresholds for reporting, identification, and qualification of impurities in new drug substances, which would be applicable to a non-pharmacopoeial impurity like this compound:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total daily intake (whichever is lower)0.15% or 1.0 mg per day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: ICH Q3A(R2) Guideline ich.org

In the regulatory submission, all data related to the identification, characterization, and qualification of this compound, along with the rationale for its proposed specification, would be compiled in the Common Technical Document (CTD). A well-documented and scientifically sound justification is crucial for a successful regulatory review and approval.

Future Directions and Emerging Research in Sitagliptin Impurity F

Integration of Chemometrics and Data Science for Predictive Modeling of Impurity Formation

The formation of Sitagliptin (B1680988) Impurity F is a complex process influenced by multiple variables in the manufacturing process. Predicting its formation is a key step towards proactive control. The integration of chemometrics and data science offers a powerful approach to develop predictive models for impurity formation.

Chemometrics, the science of extracting information from chemical systems by data-driven means, can be employed to analyze large datasets generated during the sitagliptin manufacturing process. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can identify the critical process parameters (CPPs) that have the most significant impact on the formation of Impurity F. By correlating these CPPs with impurity levels, predictive models can be built.

Detailed Research Findings: Recent research in pharmaceutical manufacturing has demonstrated the feasibility of using multivariate data analysis to predict impurity formation. For instance, a study on a similar API synthesis process showed that a PLS model could predict the final impurity concentration with a high degree of accuracy by monitoring parameters like reaction temperature, reagent concentration, and reaction time in real-time. While specific data for Sitagliptin Impurity F is not yet widely published, the principles are directly applicable.

A hypothetical data table illustrating the correlation between process parameters and the formation of this compound is presented below. Such data would be the foundation for building a predictive model.

Batch IDReaction Temperature (°C)Reagent A Concentration (mol/L)Reaction Time (hours)This compound (%)
SIT-001600.5240.15
SIT-002650.5240.25
SIT-003600.6240.20
SIT-004600.5300.22
SIT-005620.55260.18

Data science, with its advanced algorithms and machine learning capabilities, can further enhance these predictive models. By analyzing historical batch data, machine learning algorithms can identify complex, non-linear relationships between process parameters and the formation of this compound that may not be apparent with traditional statistical methods.

Development of Green Chemistry Approaches for Impurity Mitigation

Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact and improve the sustainability of processes. rsc.org These principles can also be strategically applied to mitigate the formation of impurities like this compound.

The formation of this dimeric impurity is likely a result of side reactions occurring during the synthesis of sitagliptin. Green chemistry approaches can minimize these side reactions through several strategies:

Use of Greener Solvents: The choice of solvent can significantly influence reaction pathways. By selecting solvents that disfavor the side reactions leading to the formation of Impurity F, its levels can be reduced.

Catalyst Optimization: The use of highly selective catalysts can direct the reaction towards the desired product, minimizing the formation of by-products, including dimeric impurities. lgcstandards.com

Alternative Synthetic Routes: Redesigning the synthetic route to avoid reaction conditions that promote the formation of Impurity F is a key green chemistry strategy. This could involve using milder reaction conditions or employing enzymatic catalysis, which is known for its high specificity.

Detailed Research Findings: The synthesis of sitagliptin has already seen significant green chemistry innovations, such as the development of an enzymatic process that reduces waste and improves yield. rsc.org While these efforts have primarily focused on the main product, future research will likely extend these principles to specifically target the minimization of impurities like Impurity F. For example, the use of biocatalysts in the synthesis of sitagliptin precursors has shown promise in improving stereoselectivity and reducing by-product formation. lgcstandards.com

A comparison of a traditional synthesis approach with a potential green chemistry alternative for the control of this compound is outlined in the table below.

ParameterTraditional ApproachGreen Chemistry Approach
SolventDichloromethane (B109758) (DCM)2-Methyltetrahydrofuran (2-MeTHF)
CatalystHomogeneous metal catalystImmobilized enzyme
Reaction TemperatureHighAmbient
Impurity F FormationHigher potentialMinimized

Application of Process Analytical Technology (PAT) for Real-time Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. pharmaffiliates.com The application of PAT for the real-time monitoring of this compound can provide significant advantages in process control.

By implementing in-line or on-line analytical techniques, it is possible to monitor the formation of Impurity F as the reaction progresses. This real-time data allows for immediate adjustments to process parameters to keep the impurity levels within acceptable limits.

Detailed Research Findings: Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy are powerful PAT tools that can be used for real-time monitoring. These techniques can provide information about the chemical composition of the reaction mixture without the need for sample extraction. A calibration model would be developed to correlate the spectral data with the concentration of this compound. While specific applications to this impurity are in early stages, the use of PAT for monitoring similar impurities in other pharmaceutical processes is well-established.

The following table illustrates the potential of different PAT tools for the real-time monitoring of this compound.

PAT ToolPrincipleApplication for Impurity F Monitoring
In-line NIR SpectroscopyMeasures vibrational overtones and combination bands.Real-time concentration monitoring in the reaction vessel.
On-line HPLCSeparation based on polarity.Automated sampling and analysis for precise quantification.
Raman SpectroscopyMeasures vibrational modes of molecules.Non-invasive monitoring through a probe inserted into the reactor.

Advanced Computational Chemistry for Mechanistic Understanding of Impurity Formation

A fundamental understanding of the reaction mechanism leading to the formation of this compound is crucial for developing effective control strategies. Advanced computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable insights into the reaction pathways at a molecular level.

By modeling the reactants, intermediates, transition states, and products involved in the formation of Impurity F, it is possible to determine the energetics of the reaction and identify the rate-limiting steps. This information can then be used to modify the reaction conditions to disfavor the impurity-forming pathway.

Detailed Research Findings: Computational studies have been successfully employed to understand the mechanisms of various organic reactions in pharmaceutical synthesis. For example, DFT calculations have been used to elucidate the mechanisms of side reactions and guide the optimization of reaction conditions to improve product selectivity. While specific computational studies on the formation of this compound are not yet publicly available, this approach holds significant promise for future research in this area. Understanding the transition state energies for the desired reaction versus the side reaction leading to the dimer would be a key outcome.

A hypothetical comparison of the activation energies for the desired product formation versus the formation of this compound, as could be determined by computational chemistry, is shown below.

Reaction PathwayCalculated Activation Energy (kcal/mol)Implication
Desired Sitagliptin Formation15Favored pathway
This compound Formation25Disfavored pathway, but can occur under certain conditions

Q & A

Q. How is Sitagliptin Impurity F identified and characterized in pharmaceutical matrices?

  • Methodological Answer : Identification involves chromatographic separation (e.g., HPLC or UPLC) coupled with mass spectrometry (LC-MS/MS) to detect the impurity's molecular ion and fragmentation pattern. Structural elucidation is confirmed using nuclear magnetic resonance (NMR) spectroscopy and comparison with reference standards. Regulatory guidelines (e.g., ICH Q6A) require impurity profiling to include retention time matching and spiking studies .

Q. What analytical techniques are commonly used for quantifying this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection is standard, using a C18 column and mobile phase optimized for polar impurities (e.g., acetonitrile-phosphate buffer). For trace-level detection (<0.1%), LC-MS/MS with triple quadrupole systems provides higher sensitivity. Validation parameters (linearity, LOD, LOQ) must adhere to ICH Q2(R1) .

Q. What synthetic pathways lead to the formation of this compound?

  • Methodological Answer : Impurity F arises during the final synthesis step of Sitagliptin, primarily via incomplete purification of intermediates containing fluorophenyl or triazolopyrazine moieties. Process-related impurities are monitored using forced degradation studies (acid/base hydrolysis, oxidation) to simulate manufacturing conditions .

Q. What regulatory thresholds apply to this compound in drug formulations?

  • Methodological Answer : Per ICH Q3A/B, the identification threshold for impurities in new drug substances is 0.1% (w/w). Quantification requires a validated method with a LOQ ≤0.05%. Batch-to-batch consistency must be demonstrated using impurity profiles from ≥3 production batches .

Q. How does Impurity F impact the pharmacokinetic profile of Sitagliptin?

  • Methodological Answer : Comparative in vitro assays (e.g., plasma protein binding, metabolic stability in hepatocytes) assess whether Impurity F alters Sitagliptin’s bioavailability. LC-MS/MS quantifies parent drug and impurity concentrations in plasma samples from preclinical models .

Advanced Research Questions

Q. How can researchers develop a stability-indicating method for this compound under stressed conditions?

  • Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products using LC-MS/MS. Optimize chromatographic conditions (e.g., pH-adjusted mobile phases) to resolve Impurity F from degradation byproducts. Validate method robustness using a Plackett-Burman experimental design .

Q. What in vitro models are suitable for assessing the genotoxic potential of Impurity F?

  • Methodological Answer : Conduct the Ames test (bacterial reverse mutation assay) and mammalian cell micronucleus assay (e.g., 3T3 fibroblasts). Quantify DNA damage via comet assays or γ-H2AX foci detection. Dose-response curves should cover impurity concentrations up to 10× the therapeutic dose .

Q. How can contradictory data on Impurity F’s cytotoxicity be resolved?

  • Methodological Answer : Replicate studies using standardized cell lines (e.g., HepG2 for hepatotoxicity) and control for batch-to-batch variability in impurity samples. Perform meta-analyses of published LC50 values, accounting for differences in assay conditions (e.g., serum concentration, exposure time) .

Q. What strategies improve chiral separation of Sitagliptin and its enantiomeric impurities like Impurity F?

  • Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases. Optimize column temperature and flow rate to enhance enantiomeric resolution. Validate specificity using spiked samples containing (R)- and (S)-enantiomers .

Q. How do environmental factors influence the degradation of Impurity F in pharmaceutical waste streams?

  • Methodological Answer : Simulate environmental hydrolysis (pH 3–9 buffers) and photolysis (UV-A/B exposure). Monitor degradation kinetics via LC-MS/MS and identify transformation products using high-resolution mass spectrometry (HRMS). Assess ecotoxicity using Daphnia magna or algal growth inhibition tests .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.